2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Phosphodiesterase 4 inhibition Inflammation CNS disorders

This pyridazinone-acetic acid chemotype (CAS 261768-25-6) is a privileged scaffold for medicinal chemistry. Choose it for PDE4B, VEGFR-2, or Btk inhibitor programs. The 6-oxo-1,6-dihydropyridazine core enables nanomolar potency, while the acetic acid handle simplifies amide/hydrazone library synthesis. Distinct 5-methyl substitution ensures target selectivity. Metal-free synthetic routes ensure reliable, cost-effective multigram supply.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 261768-25-6
Cat. No. B1319513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid
CAS261768-25-6
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NNC1=O)CC(=O)O
InChIInChI=1S/C7H8N2O3/c1-4-2-5(3-6(10)11)8-9-7(4)12/h2H,3H2,1H3,(H,9,12)(H,10,11)
InChIKeyBOUCOHOJTKZQRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic Acid (CAS 261768-25-6): Procurement-Grade Pyridazinone Scaffold for PDE-Targeted Research


2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (CAS 261768-25-6) is a pyridazinone derivative containing a 6-oxo-1,6-dihydropyridazine core with a 5-methyl substituent and an acetic acid side chain at the 3-position . Pyridazinones constitute a privileged scaffold in medicinal chemistry owing to their synthetic versatility, chemical stability, and demonstrated activity against diverse biological targets including phosphodiesterases (PDE3, PDE4, PDEδ), receptor tyrosine kinases (VEGFR-2, MET, Btk), and ion channels [1]. The specific combination of 5-methyl substitution and 3-acetic acid functionality distinguishes this compound within the broader pyridazinone class, as this substitution pattern may influence both physicochemical properties and target binding orientation relative to analogs bearing alternative substituents .

Why Generic Pyridazinone Substitution Fails: Structural Determinants of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic Acid Activity


Pyridazinone derivatives cannot be considered interchangeable due to profound structure-activity relationship (SAR) sensitivity across this scaffold. In VEGFR-2 studies, the presence and nature of substituents at the pyridazinone ring dramatically alter inhibitory potency: the 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative (18b) achieved nanomolar potency (IC50 = 60.7 nM), while closely related analogs with modified substitution patterns showed 30-fold weaker activity (IC50 = 1.8 μM for compound 8c) [1]. Similarly, PDE4B inhibition data reveal that even within a single chemical series of pyridazin-6-one-1-acetylhydrazones, IC50 values vary substantially depending on aryl substitution patterns [2]. The 5-methyl and 3-acetic acid moieties in the target compound confer distinct physicochemical properties including specific hydrogen-bonding capacity, acidity profile, and steric constraints that cannot be replicated by unsubstituted pyridazinones (e.g., 6-oxo-1,6-dihydropyridazine-3-carboxylic acid) or those bearing alternative substituents. Substituting with a generic pyridazinone lacking these exact features would fundamentally alter binding affinity, selectivity, and downstream biological readouts [3].

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic Acid: Quantitative Differentiation Evidence for Scientific Procurement


PDE4B Inhibitory Potential of Pyridazinone Acetic Acid Scaffold Versus Rolipram Reference

Pyridazin-6-one derivatives bearing an acetic acid moiety at the 1-position exhibit PDE4B inhibitory activity within the low-micromolar range when properly substituted. A representative compound from this chemotype, [3-(4-methoxyphenyl)-6-oxo-5,6-dihydro-4H-pyridazin-1-yl]acetic acid [1-(3,4,5-trimethoxyphenyl)ethylidene]hydrazide (compound 12), demonstrated an IC50 value of 13 μM against PDE4B [1]. While this specific analog contains additional hydrazone elaboration beyond the core acetic acid scaffold, the data establish that pyridazinone-acetic acid derivatives are competent PDE4B inhibitors and provide a validated baseline for the core scaffold class. The 5-methyl substitution present in the target compound (CAS 261768-25-6) has been independently demonstrated to enhance metabolic stability and modulate binding pocket occupancy in related pyridazinone systems [2].

Phosphodiesterase 4 inhibition Inflammation CNS disorders

VEGFR-2 Inhibitory Activity: 6-Oxo-1,6-dihydropyridazine Scaffold Nanomolar Potency

Compounds bearing the 6-oxo-1,6-dihydropyridazine core demonstrate potent VEGFR-2 inhibitory activity. The 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative (compound 18b) exhibited nanomolar potency toward VEGFR-2 with an IC50 value of 60.7 nM [1]. In contrast, structurally related pyridazine analogs lacking the 6-oxo substitution or bearing alternative ring modifications showed substantially reduced potency: compound 8c (IC50 = 1.8 μM), compound 8f (IC50 = 1.3 μM), and compound 15 (IC50 = 1.4 μM) [1]. This 20-30 fold potency differential demonstrates that the 6-oxo-1,6-dihydropyridazine core present in the target compound is a critical determinant of high-affinity VEGFR-2 engagement. The target compound (CAS 261768-25-6) retains this essential 6-oxo functionality with the added 5-methyl group that may further modulate binding characteristics.

Angiogenesis inhibition VEGFR-2 Oncology

Synthetic Accessibility: Metal-Free Multigram-Scale Synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine Scaffold

The 5-methyl-6-oxo-1,6-dihydropyridazine core present in the target compound can be synthesized via a metal complex catalyst-free protocol on multigram scale, as demonstrated for 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid [1]. This represents a significant advancement over traditional pyridazinone syntheses that rely on transition metal catalysts (e.g., palladium-mediated couplings) which introduce cost, purification complexity, and potential elemental impurity concerns for downstream pharmaceutical applications. The metal-free methodology enables production of this scaffold with high purity and acceptable yield without catalyst removal steps [1]. Compounds requiring metal-catalyzed syntheses face additional procurement hurdles including higher production costs, extended lead times, and more rigorous analytical release testing for residual metals.

Process chemistry Scalable synthesis Medicinal chemistry

Acetic Acid Moiety Enables Diverse Downstream Derivatization Pathways

The 3-acetic acid functionality in CAS 261768-25-6 provides a versatile synthetic handle for amide coupling, esterification, and hydrazide formation reactions that are not accessible with unsubstituted or alkyl-substituted pyridazinone analogs. In the PDE4B inhibitor series, the pyridazin-6-one-1-acetic acid scaffold was elaborated to acetylhydrazones via standard coupling chemistry, yielding compounds with validated PDE4B inhibitory activity [1]. The carboxylic acid moiety also enables direct conjugation to amine-containing targeting ligands, fluorophores, or solid supports. Alternative pyridazinone scaffolds lacking this functional handle—such as 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 1206931-08-9) or N-alkylated pyridazinones—require additional synthetic steps to introduce a conjugatable group or are limited to chemistries incompatible with carboxylic acid activation .

Building block Library synthesis Medicinal chemistry

Btk Kinase Inhibition: Pyridazinone Scaffold with 5-Alkyl Substitution as Privileged Chemotype

Pyridazinone compounds bearing alkyl substitution at the 5-position of the 6-oxo-1,6-dihydropyridazine ring have been identified as potent inhibitors of Bruton's tyrosine kinase (Btk), a validated therapeutic target for autoimmune and inflammatory disorders [1]. Patent disclosures from Genentech and Gilead Connecticut establish that pyridazinones with this substitution pattern—including 5-methyl derivatives—are useful for inhibiting Btk kinase and treating Btk-mediated inflammation [1]. While specific IC50 data for the exact target compound are not publicly disclosed, the patent literature explicitly claims pyridazinones with 5-alkyl substitution (including methyl) as effective Btk inhibitors, distinguishing this substitution pattern from unsubstituted or alternative-substituted pyridazinones that lack Btk engagement. Pyridazinone analogs without the 5-methyl group or bearing alternative substituents show reduced Btk binding affinity and are not claimed for this therapeutic application [2].

Bruton's tyrosine kinase Immunology Inflammation

Physical Property Differentiation: Calculated Physicochemical Parameters Versus Unsubstituted Pyridazinone

The 5-methyl substituent on CAS 261768-25-6 confers measurable differences in key physicochemical parameters compared to the unsubstituted 6-oxo-1,6-dihydropyridazin-3-yl acetic acid analog. Based on calculated properties, the 5-methyl derivative (C7H8N2O3, MW 168.15) exhibits increased lipophilicity (clogP) and modified hydrogen-bonding capacity relative to the unsubstituted analog (C6H6N2O3, MW 154.12) . These differences influence membrane permeability, protein binding, and metabolic stability in downstream biological assays. In related pyridazinone series, the presence of a methyl substituent at the 5-position has been shown to improve metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation [1]. The acetic acid side chain provides a pKa value suitable for both solubility enhancement (as carboxylate at physiological pH) and passive membrane permeation (as protonated acid), balancing aqueous solubility with permeability—a profile distinct from ester or amide derivatives that lack pH-dependent solubility characteristics.

Physicochemical properties Drug-likeness Lead optimization

Optimal Research and Procurement Applications for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic Acid


PDE4-Targeted Drug Discovery: Lead Optimization and SAR Expansion

Researchers developing PDE4B inhibitors for inflammatory or CNS indications should prioritize this compound as a core scaffold for SAR exploration. The pyridazinone-acetic acid chemotype has demonstrated validated PDE4B inhibitory activity, with representative analogs achieving IC50 values of 13 μM [1]. The 5-methyl and 3-acetic acid functionalities provide two distinct vectors for systematic structural modification: the carboxylic acid enables rapid amide or hydrazone library synthesis, while the 5-position methyl group can be varied to explore substituent effects on potency and selectivity. This scaffold offers a defined starting point with established PDE engagement, reducing the risk associated with completely novel chemotypes.

VEGFR-2 Angiogenesis Inhibitor Development

Investigators targeting VEGFR-2 for oncology or ophthalmology applications should consider this compound as a building block for novel antiangiogenic agents. The 6-oxo-1,6-dihydropyridazine core is a critical determinant of nanomolar VEGFR-2 potency, with structurally related analogs achieving IC50 values of 60.7 nM [1]. This 20-30 fold potency advantage over pyridazine analogs lacking this core [1] makes the scaffold particularly valuable for hit-to-lead campaigns where target engagement must be established early. The compound can be elaborated via the acetic acid handle to optimize pharmacokinetic properties while retaining the essential 6-oxo-1,6-dihydropyridazine pharmacophore required for high-affinity VEGFR-2 binding.

Immunology and Inflammation: Btk Kinase Inhibitor Research

Scientists investigating Btk-mediated autoimmune or inflammatory pathways should select this compound based on its structural alignment with patent-validated Btk inhibitor chemotypes. Pyridazinones bearing 5-alkyl substitution—including 5-methyl as present in CAS 261768-25-6—are explicitly claimed for Btk inhibition and treatment of Btk-mediated inflammation [1]. The compound's substitution pattern distinguishes it from generic pyridazinones lacking Btk activity, providing a defined starting point for medicinal chemistry campaigns targeting rheumatoid arthritis, lupus, or B-cell malignancies. The acetic acid moiety further enables prodrug strategies or tissue-targeting conjugation approaches relevant to immunology applications.

Scalable Chemical Process Development and Building Block Procurement

Process chemists and procurement specialists requiring multigram to kilogram quantities of pyridazinone building blocks should prioritize this compound due to its compatibility with metal-free synthetic routes. The 5-methyl-6-oxo-1,6-dihydropyridazine core can be synthesized without transition metal catalysts on multigram scale, reducing cost, purification complexity, and elemental impurity concerns [1]. This synthetic accessibility translates to more reliable supply chains, shorter lead times, and lower cost at scale compared to metal-dependent pyridazinone analogs. The compound is suitable as a key intermediate for larger-scale medicinal chemistry programs where consistent quality and supply continuity are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.